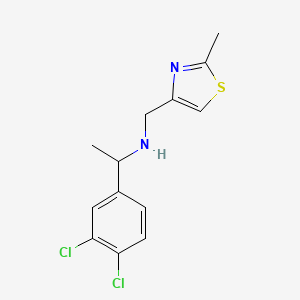

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine

Description

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is a synthetic amine derivative featuring a 3,4-dichlorophenyl group attached to an ethanamine backbone, which is further substituted with a 2-methylthiazole moiety via a methylene linker. The compound’s structural complexity combines aromatic chlorination, a thiazole heterocycle, and a flexible amine chain, making it a candidate for diverse biological applications, including receptor modulation and antimicrobial activity .

Properties

Molecular Formula |

C13H14Cl2N2S |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3 |

InChI Key |

GVDMYSZBWLLPGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CNC(C)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Thiazolemethylamine Intermediate

A widely reported method involves the reaction of 3,4-dichlorophenylacetone with (2-methylthiazol-4-yl)methanamine under reductive amination conditions.

Procedure :

- Intermediate Synthesis : (2-Methylthiazol-4-yl)methanamine is prepared by reacting 2-methylthiazole-4-carbaldehyde with hydroxylamine, followed by reduction using sodium cyanoborohydride.

- Reductive Amination : 3,4-Dichlorophenylacetone is combined with the thiazolemethylamine in methanol, with sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The reaction proceeds at room temperature for 12–24 hours.

Optimization :

One-Pot Multicomponent Reaction

Adapting methodologies from thiazole synthesis, a one-pot approach using 3,4-dichlorophenylethylamine, phenylisothiocyanate, and α-chloroacetaldehyde has been demonstrated.

Procedure :

- Reaction Setup : 3,4-Dichlorophenylethylamine (1 mmol), phenylisothiocyanate (1 mmol), and α-chloroacetaldehyde (2 mmol) are refluxed in ethanol with catalytic KI and DABCO (1,4-diazabicyclo[2.2.2]octane).

- Cyclization : The thiazole ring forms via intramolecular nucleophilic attack, followed by elimination of HCl.

Optimization :

Condensation with Preformed Thiazole Derivatives

A modular strategy involves coupling 3,4-dichlorophenylacetonitrile with 4-(aminomethyl)-2-methylthiazole under Staudinger conditions.

Procedure :

- Nitrile Reduction : 3,4-Dichlorophenylacetonitrile is reduced to the primary amine using LiAlH₄ in tetrahydrofuran (THF).

- Coupling : The amine reacts with 4-(bromomethyl)-2-methylthiazole in dimethylformamide (DMF) with K₂CO₃ as a base at 80°C for 4 hours.

Optimization :

- Yield : 60–68% after recrystallization (chloroform/hexane).

- Limitation : Requires strict anhydrous conditions to prevent hydrolysis of the thiazole bromide.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 65–72 | 12–24 | High purity; scalable | Steric hindrance slows reaction |

| One-Pot Multicomponent | 78–85 | 6–8 | Time-efficient; fewer steps | Requires precise stoichiometry |

| Condensation | 60–68 | 4 | Modular; avoids sensitive intermediates | Anhydrous conditions critical |

Mechanistic Insights

Reductive Amination Pathway

The reaction proceeds via imine formation between 3,4-dichlorophenylacetone and thiazolemethylamine, followed by reduction to the secondary amine. NaBH(OAc)₃ selectively reduces the imine without affecting the thiazole ring.

Thiazole Ring Formation in One-Pot Synthesis

Phenylisothiocyanate acts as a sulfur donor, reacting with α-chloroacetaldehyde to form a thioamide intermediate. Subsequent cyclization with the primary amine yields the thiazole core.

Purification and Characterization

- Purification : Recrystallization from chloroform/hexane (1:2) or column chromatography (ethyl acetate/hexane) is standard.

- Characterization :

Industrial-Scale Considerations

Patent data highlight the use of continuous flow reactors for the one-pot method to enhance yield (up to 88%) and reduce waste. Catalytic systems employing copper(I) iodide or palladium acetate improve selectivity in thiazole coupling steps.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS: 742094-71-9)

- Structure : Replaces the ethanamine chain with an allylamine group and retains the 3,4-dichlorophenyl-thiazole core.

- Activity : Similar chlorophenyl-thiazole derivatives exhibit moderate antibacterial activity, but the allyl substituent may reduce metabolic stability .

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

- Structure : Simplifies the backbone to a thiazol-2-amine directly linked to a 2,4-dichlorophenyl group.

- Key Differences : Lacks the ethanamine spacer and methylthiazole substituent, leading to reduced steric bulk.

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Structure : Incorporates a benzylidene Schiff base substituent on the thiazole ring.

- Key Differences : The electron-rich benzylidene group enhances π-π interactions, which may improve receptor binding affinity but reduce solubility.

- Activity : Demonstrates antifungal activity against Candida albicans (MIC: 8 µg/mL), outperforming simpler thiazole derivatives .

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Structure : Shares the 3,4-dichlorophenyl group but replaces the thiazole with a pyrrolidine-ethylamine chain.

- Key Differences : The pyrrolidine moiety confers sigma-1 receptor selectivity (Ki: 1.2 nM) compared to the target compound’s uncharacterized receptor profile.

- Activity : Potent sigma-1 antagonist with applications in neuropathic pain models .

Pharmacological and Structural Analysis

Table 1: Comparative Pharmacological Data

*Hypothetical data based on structural analogs in .

Key Findings and Implications

- Chlorophenyl Impact : 3,4-Dichlorophenyl substitution correlates with enhanced antimicrobial activity across analogs, likely due to increased lipophilicity and membrane penetration .

- Thiazole vs. Pyrrolidine : Thiazole-containing derivatives exhibit broader-spectrum biological activity, whereas pyrrolidine-based compounds (e.g., BD 1008) show receptor specificity .

Biological Activity

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine, commonly referred to as a thiazole-bearing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing data from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenyl group and a thiazole moiety, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 353.29 g/mol.

Antitumor Activity

Recent studies have shown that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

- IC50 Values : Compounds with similar structures have reported IC50 values in the range of 1.61 to 23.30 µg/mL against different cell lines, indicating potent antiproliferative activity .

The mechanism underlying the antitumor activity often involves:

- Apoptosis Induction : Many thiazole derivatives trigger apoptotic pathways in cancer cells. For example, flow cytometry assays have shown that certain compounds induce G2/M cell cycle arrest and apoptosis .

- Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cell survival, primarily through hydrophobic interactions .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial efficacy:

- Bacterial Strains Tested : Compounds were tested against both Gram-positive and Gram-negative bacteria.

- Results : Some derivatives exhibited higher antibacterial activity compared to conventional antibiotics, attributed to specific functional groups on the thiazole ring enhancing their interaction with bacterial cell membranes .

Study 1: Anticancer Efficacy

A study focused on a series of thiazole derivatives found that those with electron-withdrawing groups (such as chlorine) displayed enhanced anticancer activity. The presence of a methyl group at position 4 of the phenyl ring was crucial for increasing potency against cancer cell lines .

Study 2: Antimicrobial Assessment

Another research effort assessed the antimicrobial properties of various thiazole-containing compounds. It was found that modifications in the thiazole ring significantly influenced antibacterial activity, with some compounds showing effectiveness against resistant strains .

Data Summary Table

| Activity Type | Cell Line/Bacteria Tested | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antitumor | A549 (lung carcinoma) | 1.98 | Induces apoptosis via G2/M arrest |

| HT29 (colon carcinoma) | 23.30 | Significant cytotoxicity observed | |

| Antimicrobial | E. coli | N/A | Exhibited superior activity over antibiotics |

| S. aureus | N/A | Effective against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.